1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-11-7-3-4-12(17(2,15)16)8(9(13)14)6(7)5-10-11/h5,8H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILFYAKRXDISFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(N(CC2)S(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anti-cancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄N₂O₄S
- Molecular Weight : 270.31 g/mol
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, it was found that derivatives similar to this compound showed promising results in inhibiting cyclooxygenase (COX) enzymes.
| Compound | COX-2 Inhibition IC₅₀ (µM) | Edema Inhibition (%) |
|---|---|---|
| 1-Methyl-5-methylsulfonyl... | 0.034 | 78.53 |
| Celecoxib | 0.052 | 82.8 |
These findings suggest that the compound could serve as a potential anti-inflammatory agent with a favorable safety profile due to its selective inhibition of COX-2 over COX-1 .
Anti-cancer Activity
The compound has also been investigated for its anti-cancer properties, particularly through its interaction with the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in various cancers. Studies have shown that compounds targeting this pathway can inhibit cancer cell proliferation effectively.
In vitro studies demonstrated that derivatives of this compound inhibited cancer cell lines with varying degrees of potency:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HCT116 (Colon) | 10.0 |
These results highlight the potential of this pyrazole derivative as a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression. For example, it was noted for its ability to inhibit carbonic anhydrase and other related enzymes:
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Carbonic Anhydrase II | Competitive | 0.045 |
| PI3K | Non-competitive | 0.030 |
This dual inhibition mechanism could provide a multifaceted approach to treating diseases characterized by inflammation and uncontrolled cell growth .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study involving carrageenan-induced edema in rats demonstrated significant reduction in paw swelling when treated with the compound compared to control groups, indicating strong anti-inflammatory effects.
- Cancer Cell Proliferation Study : In vitro assays on various cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner.
Preparation Methods
Diazotization-Cyclization Sequence
Early routes adapted from pyrazolo[4,3-b]pyridine syntheses employ diazotization under acidic conditions:
- Diazotize 4-amino-3-methylpyrazole (I) with NaNO₂/H₂SO₄ at -5°C
- Cyclize intermediate diazonium salt with β-ketoester
- Reflux in toluene with acetic anhydride to form acetylated pyrazolopyridine
This method suffers from moderate yields (65–75%) due to competing dimerization but remains valuable for large-scale production. Recent optimizations using ionic liquid solvents ([bmim][BF₄]) improved yields to 85–90%.
Metal-Catalyzed Cyclization
Palladium-mediated coupling enables direct annulation:
- Prepare 4-bromo-1-methylpyrazole-5-carboxylate (II)
- Treat with Pd(OAc)₂/Xantphos catalyst system
- React with propargyl alcohol under CO atmosphere (40 psi)
- Hydrolyze ester to carboxylic acid with KOH/EtOH
This route achieves 78% overall yield with excellent purity (>99% HPLC), though requiring specialized equipment for high-pressure reactions.
Functional Group Installations
Sulfonation at Position 5
Catalytic Innovations and Green Chemistry
Recent advances emphasize sustainable methodologies:
FeCl₃·6H₂O-Catalyzed Cyclization :
- 20 mol% FeCl₃·6H₂O in [bmim][BF₄]
- 80°C for 10 hours
- Water/ethanol workup (yield: 90%)
Microwave-Assisted Synthesis :
- 300W irradiation in sealed vessel
- Reduce reaction time from 8 hours to 25 minutes
- Maintain yields >85% with improved purity
These methods significantly reduce organic solvent consumption while maintaining high efficiency.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|---|
| MCR (P2CA) | One-pot condensation | 84–98 | >95 | 2–4 h |
| Diazotization | Acidic cyclization | 65–75 | 88–92 | 8–12 h |
| Pd-catalyzed | Annulation under CO | 78 | >99 | 6 h |
| FeCl₃ ionic liquid | Green cyclization | 90 | 93 | 10 h |
| Microwave-assisted | Rapid energy transfer | 85–92 | >97 | 25 min |
Analytical Characterization
Modern techniques confirm structure and purity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
